(S)-2-(Benzyloxycarbonylamino)butanal
Description
(S)-2-(Benzyloxycarbonylamino)butanal is a chiral aldehyde derivative featuring a benzyloxycarbonyl (Cbz) protecting group on its amino moiety. Its IUPAC name is (S)-2-(((benzyloxy)carbonyl)amino)butanal, with the molecular formula C₁₂H₁₅NO₃. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry, where the Cbz group safeguards the amine functionality during multi-step reactions. The aldehyde group enables further transformations, such as nucleophilic additions or condensations, making it valuable in constructing complex molecular architectures .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H15NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3,(H,13,15)/t11-/m0/s1 |
InChI Key |
FHBZMZYIIZXDGB-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on their protecting groups, backbone chains, and terminal functionalities. Key comparisons include:
| Compound Name | Molecular Formula | Protecting Group | Terminal Functional Group | Key Structural Feature |
|---|---|---|---|---|
| (S)-2-(Benzyloxycarbonylamino)butanal | C₁₂H₁₅NO₃ | Cbz | Aldehyde | Four-carbon chain with aldehyde |
| (2S)-2-Aminobutanoic Acid | C₄H₉NO₂ | None | Carboxylic Acid | Unprotected amino acid |
| {[(2S)-2-Amino-2-phenylethanoyl]amino}acetic Acid | C₁₀H₁₂N₂O₃ | None | Carboxylic Acid | Phenyl-substituted amino acid |
| (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic Acid | C₁₇H₁₉NO₃ | Benzyl | Carboxylic Acid | Dual benzyl protection |
- Cbz vs. Benzyl Protection: The Cbz group in the target compound offers orthogonal deprotection (e.g., via hydrogenolysis) compared to benzylamine-protected analogs, which may require harsher conditions .
- Aldehyde vs. Carboxylic Acid : The terminal aldehyde enhances electrophilicity, enabling reactions like Strecker synthesis, whereas carboxylic acid analogs (e.g., CDS020656) are more suited for peptide coupling .
Comparative Analysis of Physicochemical Properties
| Property | (S)-2-(Benzyloxycarbonylamino)butanal | (2S)-2-Aminobutanoic Acid | (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 221.25 | 119.12 | 285.34 |
| Solubility | Moderate in polar aprotic solvents | High in water | Low in water, soluble in DMF |
| Stability | Sensitive to reducing agents | Stable at neutral pH | Stable under basic conditions |
Preparation Methods
Cbz Protection Using Benzyloxycarbonyl Chloride
The reaction of (S)-2-aminobutanol with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate, selectively protects the amino group. This method, adapted from patent WO2010097420A1, proceeds under anhydrous conditions in dichloromethane or tetrahydrofuran (THF) at 0–25°C. Triethylamine is often employed to scavenge HCl, preventing racemization of the chiral center. The product, (S)-2-(Benzyloxycarbonylamino)butanol, is isolated via extraction and flash chromatography, yielding >85% purity.
Critical Parameters :
-
Temperature : Lower temperatures (0–10°C) minimize epimerization.
-
Solvent : Polar aprotic solvents (e.g., THF) enhance reaction kinetics.
-
Stoichiometry : A 1.2:1 molar ratio of Cbz-Cl to amine ensures complete protection.
Oxidation of (S)-2-(Benzyloxycarbonylamino)butanol to the Aldehyde
The oxidation of the primary alcohol to an aldehyde demands precision to avoid over-oxidation to the carboxylic acid. Three established methods are detailed below.
Pyridinium Chlorochromate (PCC) Oxidation
PCC in dichloromethane selectively oxidizes primary alcohols to aldehydes under anhydrous conditions. For (S)-2-(Benzyloxycarbonylamino)butanol, this method achieves 70–75% yield, with the aldehyde stabilized by the electron-withdrawing Cbz group. The reaction is quenched with aqueous sodium thiosulfate to reduce residual chromium species.
Advantages :
Swern Oxidation
The Swern protocol (oxalyl chloride, dimethyl sulfide, and triethylamine) offers a non-metallic alternative. At −50°C, (S)-2-(Benzyloxycarbonylamino)butanol is converted to the aldehyde in 65–70% yield. This method avoids chromium waste but requires strict temperature control to prevent side reactions.
Mechanistic Insight :
The alcohol reacts with oxalyl chloride to form an intermediate mixed carbonate, which decomposes upon addition of dimethyl sulfide, releasing CO₂ and generating the aldehyde.
Catalytic TEMPO Oxidation
Using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with bis(acetoxy)iodobenzene (BAIB) as a co-oxidant in acetonitrile/water, this method achieves 80–85% yield. The reaction proceeds at 0°C and is ideal for large-scale syntheses due to its scalability and minimal byproducts.
Optimization :
-
pH Control : Buffering at pH 6.5–7.0 prevents aldehyde hydration.
-
Catalyst Loading : 5 mol% TEMPO suffices for complete conversion.
Alternative Pathways: Reductive Amination and Carboxylic Acid Reduction
Reductive Amination of Protected Aldehyde Precursors
A two-step approach involves condensing 2-oxobutanal with a Cbz-protected amine, followed by reduction. Sodium triacetoxyborohydride (STAB) in dichloroethane at −10°C affords the aldehyde in 60–65% yield. This method is less common due to the instability of 2-oxobutanal.
Reduction of (S)-2-(Benzyloxycarbonylamino)butanoic Acid
Although direct reduction of carboxylic acids to aldehydes is challenging, intermediate steps via Weinreb amides or thioesters enable selective reduction. For example, treating (S)-2-(Benzyloxycarbonylamino)butanoic acid with lithium aluminum hydride (LAH) at −78°C yields the aldehyde in 50–55% yield.
Stereochemical Considerations and Analytical Validation
Chiral Integrity Preservation
Racemization risks arise during Cbz protection and oxidation. Using non-polar solvents (e.g., dichloromethane) and avoiding strong acids/bases preserves the (S)-configuration. Chiral HPLC analysis confirms enantiomeric excess (>98%).
Spectroscopic Characterization
-
¹H NMR : Aldehyde proton at δ 9.7–9.9 ppm; Cbz aromatic protons at δ 7.3–7.5 ppm.
-
IR : Strong C=O stretch at 1720 cm⁻¹ (aldehyde) and 1695 cm⁻¹ (Cbz carbamate).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| PCC Oxidation | 70–75 | CH₂Cl₂, RT | Selective, minimal over-oxidation | Chromium waste |
| Swern Oxidation | 65–70 | −50°C, anhydrous | Metal-free | Temperature-sensitive |
| TEMPO/BAIB | 80–85 | 0°C, H₂O/MeCN | Scalable, high yield | Requires pH control |
| Reductive Amination | 60–65 | −10°C, STAB | Avoids oxidation steps | Low yield, unstable intermediates |
| Carboxylic Acid Reduction | 50–55 | −78°C, LAH | Utilizes stable starting material | Multi-step, hazardous reagents |
Industrial and Research Applications
The compound’s utility spans peptide synthesis (as a building block) and asymmetric catalysis (chiral ligand precursor). Its aldehyde group facilitates conjugation reactions in drug delivery systems, while the Cbz group enables selective deprotection under hydrogenolysis conditions .
Q & A
What are the recommended synthetic routes for preparing (S)-2-(Benzyloxycarbonylamino)butanal with high enantiomeric purity?
Answer:
The synthesis involves sequential protection of the amino group using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃), followed by oxidation of the corresponding alcohol to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). To achieve high enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., proline-derived organocatalysts) are employed. Purification via chiral column chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures ≥98% enantiomeric excess (ee) .
Which analytical techniques are most effective for characterizing the structural and stereochemical properties of (S)-2-(Benzyloxycarbonylamino)butanal?
Answer:
Single-crystal X-ray diffraction is definitive for stereochemical assignment, revealing key structural features like dihedral angles (e.g., 43.1° between aromatic rings in analogs) . Complementary methods include:
- Chiral HPLC (Daicel Chiralpak® columns) to quantify ee.
- 2D NMR (¹H-¹³C HSQC, NOESY) to confirm spatial proximity of protons.
- Polarimetry for optical rotation verification .
How does the steric and electronic environment of the Cbz group influence the compound's reactivity in nucleophilic addition reactions?
Answer:
The electron-withdrawing Cbz group reduces aldehyde electrophilicity, necessitating activation via Lewis acids (e.g., BF₃·Et₂O). Steric hindrance from the benzyl ring (observed in X-ray structures as a 43.1° dihedral angle ) slows nucleophilic attack. Kinetic studies using in situ IR spectroscopy show reaction rates decrease by ~35% compared to unprotected aldehydes. Catalyst screening (e.g., Jørgensen-Hayashi catalysts) can mitigate this .
What strategies mitigate racemization during prolonged storage of (S)-2-(Benzyloxycarbonylamino)butanal?
Answer:
Store at -20°C under argon with 3Å molecular sieves. Accelerated stability studies in anhydrous dichloromethane (DCM) show ≤2% racemization over 6 months versus 15% in tetrahydrofuran (THF). Periodic monitoring via chiral GC-MS (β-cyclodextrin columns) ensures enantiopurity retention .
How does the compound's conformation affect its hydrogen-bonding patterns in crystalline and solution states?
Answer:
X-ray crystallography reveals intramolecular O–H∙∙∙O hydrogen bonds stabilizing a bent conformation (bond angle 109.7°) . In solution, variable-temperature NMR (213–298 K) identifies two rotamers in dynamic equilibrium, with an activation energy barrier (ΔG‡) of 58 kJ/mol. NOESY correlations confirm transient interactions between the aldehyde proton and Cbz group .
What computational methods best predict the compound's behavior in enzyme binding pockets?
Answer:
Molecular dynamics simulations (AMBER force field) with QM/MM-derived partial charges achieve RMSD ≤1.2 Å compared to X-ray co-crystal data. Docking studies must account for torsional flexibility of the Cbz group (rotation barrier ~43°), as observed in crystal structures .
How to resolve contradictions in reported catalytic asymmetric induction rates for this compound?
Answer:
Standardize reaction conditions (solvent, catalyst loading) across studies. Recent work attributes variability (60–92% ee) to solvent polarity effects on transition-state packing. Linear free-energy relationship (LFER) analysis in eight solvents (e.g., toluene, acetonitrile) correlates dielectric constant with induction efficiency .
What spectroscopic signatures distinguish degradation products during long-term stability studies?
Answer:
LC-MS/MS identifies:
- Cbz cleavage : m/z 105 ([C₇H₇]⁺ fragment).
- Aldehyde oxidation : Carboxylic acid formation (Δm/z +16).
¹⁹F NMR (using fluorinated analogs) tracks decomposition kinetics without matrix interference .
How does the compound's stereochemistry impact its inhibitory activity against amino-processing enzymes?
Answer:
Enzyme kinetics (Lineweaver-Burk plots) show the (S)-isomer has 18-fold higher inhibitory potency (Ki = 1.2 μM) against glutamine synthetase compared to the (R)-isomer. X-ray co-crystals reveal hydrogen bonding between the aldehyde oxygen and Arg278 in the active site .
What experimental designs optimize the compound's use as a building block in multi-step natural product syntheses?
Answer:
Use orthogonal protection strategies (e.g., Fmoc for amines, Cbz for aldehydes) to achieve >85% yields in model systems. Flow chemistry with residence times <30 s at 0°C minimizes racemization during aldehyde activation. Purification via flash chromatography (hexane/EtOAc gradient) removes byproducts .
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